![molecular formula C13H11Cl2N3O B2566505 N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338403-95-5](/img/structure/B2566505.png)

N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide” often involves the reaction of 2,4-dichlorobenzotrichloride and carboxylic acid under the effect of a catalyst .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide” often involve nucleophilic substitution reactions . These reactions are characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are well-known for their versatility as synthetic intermediates and their biological significance. These compounds are pivotal in metal complexes formation, catalyst design, asymmetric catalysis, and synthesis. The extensive functionalities of these molecules extend to medicinal applications, showcasing their potential in developing anticancer, antibacterial, and anti-inflammatory agents. Their significance in organic synthesis and catalysis highlights the broader applicability of N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide-like compounds in advanced chemistry and drug development investigations (Li et al., 2019).

Environmental and Biological Applications

The chemistry of heterocyclic compounds also extends to environmental and biological applications. For instance, the study of nitrosamines in water technology, where N-oxide derivatives play a role in understanding the formation mechanisms and removal strategies of nitrosamines, is critical. This research is essential for improving water quality and safety, highlighting the environmental significance of these compounds (Nawrocki & Andrzejewski, 2011). Additionally, the role of ammonia-oxidizing microorganisms in converting nitrogen into usable forms for plants underscores the importance of understanding N-heterocycles in agricultural productivity and environmental sustainability (Amoo & Babalola, 2017).

Antioxidant and Antimicrobial Properties

Research into the antioxidant and antimicrobial properties of heterocyclic compounds, including N-oxide derivatives, has demonstrated their potential in addressing oxidative stress and microbial infections. These studies are foundational for developing new therapeutic agents with improved efficacy and reduced toxicity (Munteanu & Apetrei, 2021).

Propiedades

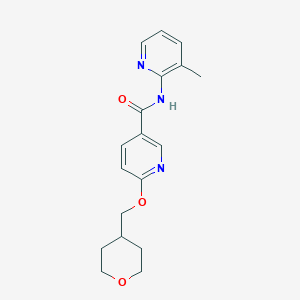

IUPAC Name |

N'-[(2,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(12(15)7-11)8-19-18-13(16)9-3-5-17-6-4-9/h1-7H,8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVWJMNZHBZRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(C2=CC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(/C2=CC=NC=C2)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)

![5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)

![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2566442.png)